molecular formula C9H7ClN2O2 B1453367 (5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid CAS No. 1215412-60-4

(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid

Cat. No. B1453367
CAS RN: 1215412-60-4
M. Wt: 210.62 g/mol
InChI Key: FGPSEUSMALHZIU-UHFFFAOYSA-N
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Description

“(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid” is a chemical compound with the molecular formula C9H7ClN2O2 . It is a type of heterocyclic compound that has been studied for its potential biological and pharmacological activity .


Synthesis Analysis

The synthesis of such compounds often involves a multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method allows the target products to be obtained in one synthetic stage with high yields .


Molecular Structure Analysis

The molecular structure of “(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid” includes a chloroimidazo[1,2-a]pyridine core attached to an acetic acid group . The presence of the chlorine atom and the acetic acid group may influence the compound’s reactivity and potential applications.


Chemical Reactions Analysis

The chemical reactions involving “(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid” are typically condensation reactions with 2-aminopyridines and arylglyoxals . The resulting imidazo[1,2-a]pyridine compounds often emit in the blue region with a high quantum yield and are characterized by good electronic and transport properties .

Scientific Research Applications

Fluorescent Probing for pH Monitoring

This compound has been utilized as a fluorescent probe for monitoring pH changes, particularly in the range of 3.0 to 7.0 . It exhibits high selectivity, sensitivity, and brilliant reversibility, with an extremely short response time. This makes it an excellent candidate for real-time imaging of pH changes in biological systems like yeast.

Optical Property Analysis in Chalcones

Chalcones containing a 2-chloroimidazo[1,2-a]pyridine fragment have been synthesized to study their optical properties . These studies include determining Stokes shifts, forbidden band gap widths, molar absorption coefficients, and fluorescence quantum yields. The introduction of additional fragments, like thiophene, has shown to increase the Stokes shift and enhance the quantum yield significantly.

Bioimaging Applications

Due to its high sensitivity and non-invasive nature, this compound is also being explored for bioimaging applications. It can be used to detect various biological and pharmacological activities, which is crucial in medical chemistry and biochemistry .

Synthesis of N-(pyridin-2-yl)amides

The compound is a key intermediate in the chemodivergent synthesis of N-(pyridin-2-yl)amides, which are prevalent in organic compounds, polymers, natural products, and pharmaceuticals . This synthesis is a fundamental reaction in organic chemistry, highlighting the compound’s importance in the creation of amide bonds.

Development of Multifunctional Aldose Reductase Inhibitors

Derivatives of this compound have been investigated as multifunctional aldose reductase inhibitors, which are crucial in the treatment of diabetic complications . Combining ALR2 inhibition with antioxidant action, these derivatives are promising candidates for new therapeutic agents.

Material Science for Optoelectronics

Substituted imidazo[1,2-a]pyridines, like this compound, are studied for their potential use in optoelectronics. They are considered for materials in white light-emitting devices and hybrid fluorescence/phosphorescence devices due to their high triplet state energy and good electronic and transport properties .

Pharmaceutical Research

The compound’s derivatives are known for their broad spectrum of biological and pharmacological activity. This makes them valuable in pharmaceutical research, where they can be used to develop new drugs with potential therapeutic applications .

Chemical Synthesis and Commercial Availability

Lastly, the compound’s commercial availability and ease of synthesis make it a valuable resource for chemical synthesis. It serves as a building block for various chemical reactions and is a part of unique chemical collections offered by suppliers for early discovery researchers .

Mechanism of Action

While the specific mechanism of action for “(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid” is not mentioned in the available resources, compounds with similar structures, such as zolpidem, are known to work by blocking γ-aminobutyric acid receptors .

Future Directions

The development of new methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids, which allow obtaining the target products in one synthetic stage with high yields, is an urgent task . These compounds have potential applications in various fields, including medicine and optoelectronics .

properties

IUPAC Name

2-(5-chloroimidazo[1,2-a]pyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-7-2-1-3-8-11-6(4-9(13)14)5-12(7)8/h1-3,5H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPSEUSMALHZIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid
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